molecular formula C19H19N3O4 B2415012 Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 923139-70-2

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2415012
CAS No.: 923139-70-2
M. Wt: 353.378
InChI Key: HNBAFHHFWZBWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-ylmethylamine with an appropriate pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-1-(3,4-dimethylphenyl)-4-((furan-2-ylmethyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 2-o-tolyl substituted 4-hydroxybenzamide of methionine methyl ester

Uniqueness

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-19(24)18-15(20-12-14-8-6-10-26-14)11-17(23)22(21-18)16-9-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBAFHHFWZBWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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